N-benzyl-2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide
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Overview
Description
N-benzyl-2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, features a unique combination of benzyl, bromophenyl, and triazole moieties, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide typically involves multiple steps:
Formation of Triazole Core: The triazole core is synthesized through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives.
Introduction of Bromophenyl Group: The bromophenyl group is introduced via electrophilic aromatic substitution reactions.
S-Alkylation: The sulfanyl group is introduced through S-alkylation reactions.
Final Coupling: The final step involves the coupling of the synthesized intermediate with benzyl and phenylacetamide groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the bromophenyl group, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzyl or bromophenyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like N-bromosuccinimide (NBS) for bromination and sodium hydride (NaH) for deprotonation are frequently employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole derivatives and debrominated products.
Substitution: Various substituted benzyl or bromophenyl derivatives.
Scientific Research Applications
N-benzyl-2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to the biological activities associated with triazole derivatives.
Biological Studies: It is used in studies investigating the mechanisms of action of triazole-based drugs and their interactions with biological targets.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.
Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The bromophenyl group may enhance the compound’s binding affinity to its targets, while the sulfanyl group can participate in redox reactions, influencing the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
- **N-benzyl-2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- **N-benzyl-2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. The presence of both benzyl and phenylacetamide groups enhances its potential for diverse applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C24H21BrN4OS |
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Molecular Weight |
493.4 g/mol |
IUPAC Name |
N-benzyl-2-[[5-(4-bromophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide |
InChI |
InChI=1S/C24H21BrN4OS/c1-28-23(19-12-14-20(25)15-13-19)26-27-24(28)31-17-22(30)29(21-10-6-3-7-11-21)16-18-8-4-2-5-9-18/h2-15H,16-17H2,1H3 |
InChI Key |
LXWOCLFSAWGAGI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)N(CC2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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